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Compound of Interest

Compound Name: Humulene epoxide II

Cat. No.: B7943601 Get Quote

An In-depth Overview of the Chemical Properties, Biological Activity, and Putative Mechanisms

of Action

Humulene epoxide II, a naturally occurring sesquiterpenoid, has emerged as a compound of

interest for researchers in pharmacology and drug development. Found in the essential oils of

various plants, including hops (Humulus lupulus) and Tetraclinis articulata, this molecule

exhibits a range of biological activities, including potential anti-inflammatory and anticancer

properties. This technical guide provides a comprehensive overview of its chemical

characteristics, summarizes key quantitative data, outlines relevant experimental protocols, and

explores its putative signaling pathways.

Core Chemical and Physical Properties
Humulene epoxide II is an oxygenated sesquiterpene derived from its precursor, α-humulene.

Its chemical structure features a twelve-membered bicyclic framework with an epoxide

functional group.

Chemical Identity

Chemical Formula: C₁₅H₂₄O[1][2][3][4][5]

Molecular Weight: 220.35 g/mol [1][2][3][4]
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IUPAC Name: (1R,3E,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene[1]

[2]

CAS Number: 19888-34-7[1][2]

Synonyms: Humulene 6,7-epoxide, (-)-Humulene epoxide II, Humulene II epoxide[1][4]

The physicochemical properties of Humulene epoxide II are critical for understanding its

pharmacokinetic and pharmacodynamic behavior. A summary of these properties is presented

below.

Property Value Source(s)

Molecular Formula C₁₅H₂₄O [1][2][5]

Molecular Weight 220.35 g/mol [1][2][3]

Boiling Point
285.0 - 286.0 °C (@ 760 mm

Hg)
[1]

Melting Point 168 - 169.5 °C [6]

Density (Predicted) 0.907 ± 0.06 g/cm³ [6]

Water Solubility (Est.) 0.62 mg/L @ 25 °C [7]

LogP (o/w) (Est.) 4.514 [7]

Physical Description Oil [6]

Biological Activity and Therapeutic Potential
Humulene epoxide II is being investigated for its potential therapeutic applications, primarily in

the fields of oncology and immunology.[4] Studies on essential oils containing this compound

suggest it may contribute to cytotoxic and anti-inflammatory effects.

Anticancer Activity: Essential oils containing Humulene epoxide II have demonstrated

cytotoxic activity against various human cancer cell lines, including human mammary

carcinoma (MDA-MB-231) and colorectal carcinoma (SW620).[8] Further research is needed

to isolate its specific contribution and mechanism.
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Anti-inflammatory Effects: As a derivative of α-humulene, a well-documented anti-

inflammatory agent, Humulene epoxide II is presumed to possess similar properties.[9]

Research indicates it may modulate the production of pro-inflammatory cytokines,

suggesting a role in mitigating inflammatory conditions.[1]

Antimalarial Activity: Some studies have also pointed towards potential antimalarial activity

for Humulene epoxide II.[10]

Putative Signaling Pathways
While the precise molecular mechanisms of Humulene epoxide II are still under active

investigation, the activities of its parent compound, α-humulene, and structurally related

sesquiterpenoids offer significant insights. The anti-inflammatory and apoptotic effects of these

compounds are often mediated through the modulation of key signaling cascades, such as the

Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[11]

[12][13] It is hypothesized that Humulene epoxide II may exert its effects through similar

mechanisms.
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Caption: Putative mechanism of Humulene epoxide II.

The diagram above illustrates the potential mechanism where Humulene epoxide II inhibits

the NF-κB pathway by preventing the activation of IKK, which leads to the suppression of pro-

inflammatory gene transcription. Concurrently, it may modulate the MAPK signaling cascade,

which plays a crucial role in both inflammation and the regulation of apoptosis in cancer cells.
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Experimental Protocols
To facilitate further research, this section provides detailed methodologies for assessing the

biological activity of Humulene epoxide II, synthesized from protocols used for essential oils

containing this compound.

In Vitro Cytotoxicity Assessment (Sulphorhodamine B
Assay)
This protocol is designed to evaluate the cytotoxic (anti-proliferative) effects of Humulene
epoxide II on human cancer cell lines.

Cell Culture:

Culture selected human cancer cell lines (e.g., HT-29, A549, PC-3) in appropriate media

supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

Cell Plating:

Harvest cells using trypsin and perform a cell count.

Seed cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100

µL of media.

Incubate the plates for 24 hours to allow for cell attachment.

Compound Treatment:

Prepare a stock solution of Humulene epoxide II in Dimethyl Sulfoxide (DMSO).

Create a series of dilutions of the compound in culture media to achieve final

concentrations ranging from approximately 1 to 200 µg/mL. Ensure the final DMSO

concentration does not exceed 0.5%.

Replace the media in the wells with 100 µL of the media containing the different

concentrations of Humulene epoxide II. Include wells with media and DMSO alone as a
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vehicle control.

Incubate the plates for 48 hours.

Cell Fixation and Staining:

After incubation, gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each

well and incubate for 1 hour at 4°C to fix the cells.

Wash the plates five times with slow-running tap water and allow them to air dry

completely.

Add 100 µL of 0.4% (w/v) Sulphorhodamine B (SRB) solution in 1% acetic acid to each

well and stain for 15-30 minutes at room temperature.

Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow

the plates to air dry.

Data Analysis:

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

Measure the optical density (OD) at 510 nm using a microplate reader.

Calculate the percentage of cell growth inhibition compared to the vehicle control and

determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

In Vitro Anti-inflammatory Activity (Nitric Oxide
Inhibition Assay)
This protocol assesses the ability of Humulene epoxide II to inhibit the production of nitric

oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage

cells.

Cell Culture:

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and

1% penicillin-streptomycin.
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Incubate at 37°C in a humidified 5% CO₂ atmosphere.

Cell Plating and Treatment:

Seed 1 x 10⁵ cells per well in a 96-well plate and incubate for 24 hours.

Pre-treat the cells for 1-2 hours with various non-toxic concentrations of Humulene
epoxide II (e.g., 1-50 µg/mL), determined previously by a viability assay (e.g., MTT or

CCK-8).

Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the

negative control group.

Incubate the plates for an additional 24 hours.

Nitric Oxide Measurement (Griess Assay):

After incubation, collect 50 µL of the cell culture supernatant from each well.

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each

supernatant sample.

Incubate for 10 minutes at room temperature, protected from light.

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in

water).

Incubate for another 10 minutes at room temperature, protected from light.

Measure the absorbance at 540 nm.

Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Data Analysis:

Determine the percentage of NO inhibition for each concentration of Humulene epoxide II
relative to the LPS-stimulated control group.

Calculate the IC₅₀ value for NO inhibition.
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Caption: Workflow for in vitro bioactivity screening.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. d-nb.info [d-nb.info]

2. mdpi.com [mdpi.com]

3. mdpi.com [mdpi.com]

4. epain.org [epain.org]

5. Bioassay-Guided Isolation of Anti-Inflammatory Constituents of the Subaerial Parts of
Cyperus articulatus (Cyperaceae) - PMC [pmc.ncbi.nlm.nih.gov]

6. repositorio.ufc.br [repositorio.ufc.br]

7. asianpubs.org [asianpubs.org]

8. Chemical Composition and Cytotoxic Activity of the Fractionated Trunk Bark Essential Oil
from Tetraclinis articulata (Vahl) Mast. Growing in Tunisia - PMC [pmc.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. Antimicrobial, Antioxidant, and Cytotoxic Activities of Ocimum forskolei and Teucrium
yemense (Lamiaceae) Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

11. Modulation of age-related NF-kappaB activation by dietary zingerone via MAPK pathway
- PubMed [pubmed.ncbi.nlm.nih.gov]

12. Suppression of MAPK and NF-κB pathways by limonene contributes to attenuation of
lipopolysaccharide-induced inflammatory responses in acute lung injury - PubMed
[pubmed.ncbi.nlm.nih.gov]

13. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in
Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Humulene Epoxide II: A Technical Guide for Drug
Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7943601#chemical-formula-and-molecular-weight-of-
humulene-epoxide-ii]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b7943601?utm_src=pdf-custom-synthesis
https://d-nb.info/1101475900/34
https://www.mdpi.com/1420-3049/30/21/4182
https://www.mdpi.com/1422-0067/26/6/2400
https://www.epain.org/journal/view.html?doi=10.3344/kjp.2022.35.2.140
https://pmc.ncbi.nlm.nih.gov/articles/PMC9504922/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9504922/
https://repositorio.ufc.br/bitstream/riufc/5437/1/2013_art_aacarvalho1.pdf
https://asianpubs.org/index.php/ajchem/article/download/26_15_12/4453
https://pmc.ncbi.nlm.nih.gov/articles/PMC7922514/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7922514/
https://www.researchgate.net/publication/320578333_The_inhibitory_effects_of_b-caryophyllene_b-caryophyllene_oxide_and_a-humulene_on_the_activities_of_the_main_drug-metabolizing_enzymes_in_rat_and_human_liver_in_vitro
https://pmc.ncbi.nlm.nih.gov/articles/PMC5590053/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5590053/
https://pubmed.ncbi.nlm.nih.gov/20211236/
https://pubmed.ncbi.nlm.nih.gov/20211236/
https://pubmed.ncbi.nlm.nih.gov/23180366/
https://pubmed.ncbi.nlm.nih.gov/23180366/
https://pubmed.ncbi.nlm.nih.gov/23180366/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8588006/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8588006/
https://www.benchchem.com/product/b7943601#chemical-formula-and-molecular-weight-of-humulene-epoxide-ii
https://www.benchchem.com/product/b7943601#chemical-formula-and-molecular-weight-of-humulene-epoxide-ii
https://www.benchchem.com/product/b7943601#chemical-formula-and-molecular-weight-of-humulene-epoxide-ii
https://www.benchchem.com/product/b7943601#chemical-formula-and-molecular-weight-of-humulene-epoxide-ii
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7943601?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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